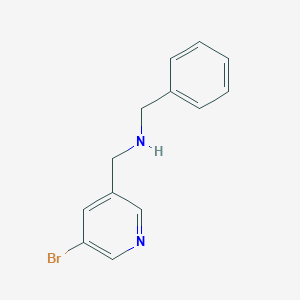

N-benzyl-1-(5-bromopyridin-3-yl)methanamine

Description

N-Benzyl-1-(5-bromopyridin-3-yl)methanamine is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a 5-bromopyridin-3-yl moiety.

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-13-6-12(9-16-10-13)8-15-7-11-4-2-1-3-5-11/h1-6,9-10,15H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVJAKNGERLNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-bromopyridin-3-yl)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyl group. One common method includes the reaction of 5-bromopyridine-3-carboxaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-bromopyridin-3-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can yield corresponding N-oxide derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while Suzuki coupling with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

N-benzyl-1-(5-bromopyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-bromopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Spectroscopic and Physical Properties

- NMR Data: The 5-bromopyridine moiety in the target compound would likely exhibit deshielded aromatic protons (e.g., δ 8.5–9.0 ppm for pyridine-H) compared to non-brominated analogs like N-benzyl-1-(p-tolyl)methanamine (δ 7.27 ppm for aromatic H) . Carbon shifts for the brominated pyridine ring are expected near δ 125–140 ppm (C-Br), distinct from chlorinated (δ 120–135 ppm) or methyl-substituted (δ 20–25 ppm) derivatives .

- Mass Spectrometry :

- The molecular ion peak for the target compound (C₁₃H₁₃BrN₂) would appear at m/z ≈ 285–287 (considering isotopic Br patterns), differing from ethylamine analogs (e.g., m/z 243 for N-((5-bromopyridin-3-yl)methyl)ethanamine) .

Biological Activity

N-benzyl-1-(5-bromopyridin-3-yl)methanamine is a chemical compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound has the molecular formula C13H13BrN2. It features a bromine atom at the 5-position of the pyridine ring and a benzyl group attached to the nitrogen atom of the methanamine moiety. This structural configuration contributes to its unique biological properties, making it a valuable building block in pharmaceutical synthesis and biological research.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including receptors and enzymes. The presence of the bromine atom and benzyl group enhances its binding affinity and specificity, which can modulate biological pathways effectively.

- Receptor Binding : The compound may act as a ligand in receptor binding studies, influencing receptor activity and downstream signaling pathways.

- Enzyme Interaction : It can potentially inhibit or activate specific enzymes, impacting metabolic processes within cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant antibacterial and antifungal activities against various pathogens.

| Compound | Target Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 22 mm |

| This compound | Escherichia coli | 20 mm |

| This compound | Candida albicans | 18 mm |

These activities suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer properties of related compounds, indicating that derivatives of this compound may exhibit anti-proliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 µM | Doxorubicin (IC50 = 10 µM) |

| A-549 (lung cancer) | 15.0 µM | Doxorubicin (IC50 = 10 µM) |

These findings indicate that modifications to the compound's structure can enhance its efficacy against cancer cells .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of several pyridine derivatives, including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and improved binding to bacterial targets .

Case Study 2: Anticancer Evaluation

In an investigation comparing various indolinone derivatives with N-benzyl substituents, it was found that those containing bromine showed superior activity against breast and lung cancer cell lines compared to their non-brominated counterparts. This highlights the importance of halogenation in improving biological activity .

Q & A

Q. What are the optimized synthetic routes for N-benzyl-1-(5-bromopyridin-3-yl)methanamine, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves reductive amination between 5-bromopyridine-3-carbaldehyde and benzylamine derivatives under catalytic hydrogenation or sodium borohydride reduction . Key optimizations include:

- Temperature control (25–50°C) to minimize side reactions.

- Use of palladium or gold catalysts for regioselective coupling, as seen in analogous pyridine-based syntheses .

- Continuous flow reactors for scalability and reproducibility, reducing batch-to-batch variability .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify amine protons (δ 1.8–2.5 ppm) and pyridine/benzyl aromatic signals (δ 7.2–8.5 ppm). For example, a singlet at δ 3.8 ppm corresponds to the methylene bridge (CH) between pyridine and benzyl groups .

- HRMS : Exact mass determination (calculated for CHBrN: 291.01 g/mol) ensures molecular integrity .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

- Pyridine Ring : Bromine at the 5-position increases electrophilicity, improving binding to cysteine proteases (e.g., Cathepsin S inhibition observed in X-ray crystallography studies ).

- Benzyl Group : Introducing electron-donating groups (e.g., methoxy) enhances solubility and receptor affinity, as seen in analogous methanamine derivatives .

- Amine Linker : Trifluoroethyl or cyclopropyl substitutions alter pharmacokinetics, as demonstrated in pyrazole-based analogs . Methodology : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in solubility and stability data for this compound across studies?

Discrepancies often arise from solvent polarity and pH conditions:

- Solubility : Low aqueous solubility (logP ~2.8) can be mitigated using co-solvents (DMSO:water mixtures) or salt formation (e.g., hydrochloride salts improve polar solvent compatibility) .

- Stability : Degradation under acidic conditions (pH <4) is minimized by storing the compound in inert atmospheres (argon) at –20°C . Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Q. How does this compound interact with biological targets such as Cathepsin S, and what mechanistic insights can be derived?

X-ray crystallography (PDB: 5QCI) reveals that the bromopyridine moiety binds to the active site of Cathepsin S via halogen bonding with Gly138, while the benzyl group occupies a hydrophobic pocket . Mechanistic studies show:

Q. What green chemistry approaches can be applied to the synthesis of this compound?

Sustainable methods include:

- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy consumption and waste .

- Biocatalysis : Lipases or transaminases for enantioselective amination, as reported for related amines .

- Recycling Catalysts : Palladium nanoparticles immobilized on magnetic supports enable catalyst reuse without loss of activity .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR | δ 7.8 (d, J=5 Hz, pyridine-H), 4.1 (s, CH) | |

| HRMS | [M+H]: 291.01 (calc. 291.01) | |

| IR | 3280 cm (N-H), 1580 cm (C=N) |

Table 2: Comparative Bioactivity of Methanamine Derivatives

| Compound Modification | Target Enzyme (IC) | Application | Reference |

|---|---|---|---|

| 5-Bromo-pyridine derivative | Cathepsin S (12 nM) | Autoimmune therapy | |

| Trifluoroethyl substituent | PI3K (18 nM) | Anticancer research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.